5-(Boc-amino)-3-methylisothiazole
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Overview
Description
5-(Boc-amino)-3-methylisothiazole: is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a 3-methylisothiazole ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, allowing for selective transformations at other functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Boc-amino)-3-methylisothiazole typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of Boc-protected compounds often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure complete conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 5-(Boc-amino)-3-methylisothiazole can undergo various chemical reactions, including:
Oxidation: The methyl group on the isothiazole ring can be oxidized to form corresponding alcohols or ketones.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are common.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the free amine.
Substitution: Formation of new amine derivatives.
Scientific Research Applications
Chemistry: 5-(Boc-amino)-3-methylisothiazole is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other sites, making it valuable in multi-step organic synthesis .
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. The Boc group provides stability to the amino group during the synthesis of peptides and proteins .
Industry: In the chemical industry, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it a versatile building block for various applications .
Mechanism of Action
The mechanism of action of 5-(Boc-amino)-3-methylisothiazole primarily involves the reactivity of the Boc-protected amino group. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The isothiazole ring can also undergo various transformations, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
- 5-(Boc-amino)-2-methylisothiazole
- 5-(Boc-amino)-4-methylisothiazole
- 5-(Boc-amino)-3-ethylisothiazole
Comparison: 5-(Boc-amino)-3-methylisothiazole is unique due to the position of the methyl group on the isothiazole ring. This position can influence the compound’s reactivity and the types of reactions it can undergo. Compared to its analogs, the 3-methyl derivative may exhibit different steric and electronic effects, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C9H14N2O2S |
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Molecular Weight |
214.29 g/mol |
IUPAC Name |
tert-butyl N-(3-methyl-1,2-thiazol-5-yl)carbamate |
InChI |
InChI=1S/C9H14N2O2S/c1-6-5-7(14-11-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,12) |
InChI Key |
QPXILAHERVMBTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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